molecular formula C16H13ClN4O B2791063 N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide CAS No. 1798617-82-9

N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide

Cat. No. B2791063
CAS RN: 1798617-82-9
M. Wt: 312.76
InChI Key: MPNPAVYGZXQLGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide” is not available, a related compound, “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide”, was synthesized in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .


Chemical Reactions Analysis

The specific chemical reactions involving “N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide” are not available in the literature .

Scientific Research Applications

Synthesis and Characterization

The compound N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide was synthesized efficiently in acetic acid using a reaction between 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one. The resulting bis amide compound, with the molecular formula C21H16ClN3O4, was characterized by single-crystal X-ray diffraction (XRD), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) studies. In the crystal structure, N–H⋯O and C–H⋯O hydrogen bonds connect the molecules, forming a layer parallel to the bc plane. Hirshfeld surface analysis further revealed potential hydrogen bond interactions within the compound .

Heterocyclic Chemistry and Oxazine Derivatives

Heterocyclic compounds, including oxazines, play a crucial role in drug discovery due to their prevalence in natural products and biologically active molecules. The oxazine skeleton, with a six-membered heterocyclic ring containing oxygen and nitrogen atoms, offers chemical versatility. Oxazine derivatives have been identified as potential new drugs, emphasizing their significance in medicinal chemistry .

Amides: Versatile Molecules

Amides, characterized by the functional group –CONH2, exhibit diverse chemical and biological properties. They are formed by the condensation reaction of a carboxylic acid with an amine. Understanding the properties of amides is essential, given their relevance in drug development and other applications .

Biological Activities and Drug Discovery

While specific biological activities of N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide remain to be explored, its structural features suggest potential interactions with biological targets. Further studies are needed to assess its pharmacological properties and potential as a drug candidate .

Other Applications

Beyond drug discovery, this compound’s unique structure may find applications in materials science, catalysis, and supramolecular chemistry. Investigating its behavior in various environments and its interactions with other molecules could reveal additional uses .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-phenyltriazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c1-10-7-8-12(9-13(10)17)18-16(22)15-14(19-21-20-15)11-5-3-2-4-6-11/h2-9,14-15,19-21H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNUMTRKNNLBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C(NNN2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 133110102

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